Artepillin C

Description

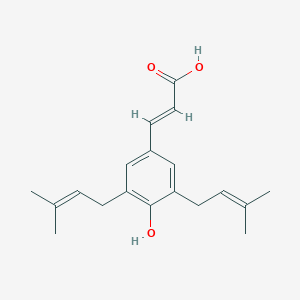

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-13(2)5-8-16-11-15(7-10-18(20)21)12-17(19(16)22)9-6-14(3)4/h5-7,10-12,22H,8-9H2,1-4H3,(H,20,21)/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABCFARPAMSXCC-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)C=CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=CC(=CC(=C1O)CC=C(C)C)/C=C/C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317933 | |

| Record name | Artepillin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72944-19-5 | |

| Record name | Artepillin C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72944-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Artepillin C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072944195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Artepillin C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Artepillin C from Baccharis dracunculifolia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Artepillin C, a prenylated phenylpropanoid, is a prominent bioactive constituent of Brazilian green propolis and its primary botanical source, Baccharis dracunculifolia DC (Asteraceae). This technical guide provides a comprehensive overview of this compound, focusing on its botanical origin, chemical properties, and significant pharmacological activities. This document details quantitative data on its distribution within the plant, outlines precise experimental protocols for its extraction, purification, and quantification, and explores its mechanisms of action through various signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Baccharis dracunculifolia, a native shrub of southeastern Brazil, is the principal source of the resin used by honeybees (Apis mellifera) to produce Brazilian green propolis.[1] The biological activities of this unique propolis are largely attributed to its high concentration of phenolic compounds, with this compound (3,5-di-prenyl-4-hydroxycinnamic acid) being a key and abundant bioactive molecule.[1] Extensive research has demonstrated that this compound possesses a wide spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor effects, making it a compound of significant interest for therapeutic applications.[2]

Botanical Origin and Chemical Profile

Baccharis dracunculifolia is a dioecious shrub, and the resinous exudate, the raw material for green propolis, is primarily collected by bees from the leaf buds and unexpanded leaves.[1] The concentration of this compound and other phenolic compounds can vary depending on the part of the plant and the season of collection.

Data Presentation: Quantitative Analysis of this compound and Other Phenolic Compounds

The following tables summarize the quantitative data on the chemical composition of Baccharis dracunculifolia and Brazilian green propolis, with a focus on this compound content.

Table 1: this compound and Other Phenolic Compounds in Baccharis dracunculifolia and Propolis Extracts

| Sample Type | Compound | Concentration | Reference |

| B. dracunculifolia Ethanolic Extract | This compound | 35.68% | [3] |

| B. dracunculifolia Ethanolic Extract | p-Coumaric Acid | Present | [3] |

| B. dracunculifolia Ethanolic Extract | Kaempferide | 7.06% | [3] |

| B. dracunculifolia Ethanolic Extract | Caffeic Acid | Present | [3] |

| B. dracunculifolia Leaves (March) | This compound | 11 mg/g | [4] |

| B. dracunculifolia Apex | This compound | 52.55 mg/g | [5] |

| Green Propolis Ethanolic Extract | This compound | 246.3 µg/mL (MIC90) | [2] |

| Green Propolis Ethanolic Extract | Total Phenols | > BDEE | [2] |

| Green Propolis Ethanolic Extract | Total Flavonoids | > BDEE | [2] |

| Green Propolis Supercritical Extract | This compound | 5.6 - 8.9% | [4] |

BDEE: Baccharis dracunculifolia Ethanolic Extract

Table 2: HPLC-Based Quantification of this compound in Brazilian Propolis

| Parameter | Value | Reference |

| Detection Limit (LOD) | 0.50 µg/mL | [6][7][8] |

| Quantification Limit (LOQ) | 0.75 µg/mL | [6][7][8] |

| Calibration Range | 0.75 - 2500 µg/mL | [6][7][8] |

| Recovery | 93 - 104% | |

| Intra-day Precision (RSD) | 1.28 - 5.60% | [6][7][8] |

| Inter-day Precision (RSD) | 1.45 - 6.75% | [6][7][8] |

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, quantification, and bioactivity assessment of this compound.

Extraction and Purification of this compound

A common method for obtaining this compound involves initial extraction with ethanol followed by purification steps.

Protocol 3.1.1: Ethanolic Extraction of this compound from Brazilian Green Propolis

-

Maceration: A crushed lump of raw green propolis is soaked in 95% ethanol and stirred for 24 hours at room temperature.

-

Filtration: The mixture is filtered to remove insoluble materials.

-

Precipitation: The filtrate is stored at -20°C for at least 24 hours to precipitate waxes and other insoluble matter.

-

Second Filtration: The cold filtrate is filtered again to remove the precipitated substances.

-

Concentration: The resulting ethanol-extracted solution can be concentrated to a desired solid content.

Protocol 3.1.2: Purification by Column Chromatography

-

Fractionation: The crude ethanol extract is subjected to column chromatography with a step-gradient elution of an ethanol-water solution.

-

Monitoring: Fractions are collected and monitored for the presence of this compound, often guided by sensory tests for a characteristic pungent taste or by thin-layer chromatography (TLC).

-

Further Purification: The fractions rich in this compound are pooled and can be further purified using another round of column chromatography to achieve a high degree of purity (over 90%).[9]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for the accurate quantification of this compound.

Protocol 3.2.1: HPLC-PDA Analysis

-

Instrumentation: HPLC system equipped with a photodiode array (PDA) detector.

-

Column: Mightysil RP-18 GP II column (150 mm × 4.6 mm, 5.0 μm) or equivalent C18 column.[6][7][8]

-

Mobile Phase:

-

Gradient Elution:

-

0-5 min: Isocratic at 30% B.

-

5-30 min: Linear gradient to 100% B.

-

30-32 min: Linear gradient back to 30% B.

-

-

Standard Preparation: A calibration curve is constructed using a certified standard of this compound at various concentrations (e.g., 0.75-2500 µg/mL).[6][7][8]

In Vitro Bioactivity Assays

Protocol 3.3.1: Antioxidant Activity - DPPH Radical Scavenging Assay

-

Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Reaction Mixture: In a 96-well plate, mix 100 µL of the DPPH reagent with 100 µL of the sample solution at various concentrations.

-

Incubation: Incubate the plate at room temperature in the dark for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 514 nm using a microplate reader.[10]

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (DPPH solution without sample) and A_sample is the absorbance of the sample.

Protocol 3.3.2: Antioxidant Activity - ABTS Radical Cation Decolorization Assay

-

Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•+ solution with methanol to an absorbance of 0.700 ± 0.02 at 734 nm.

-

Reaction Mixture: Mix 100 µL of the ABTS•+ working solution with 100 µL of the sample solution at various concentrations in a 96-well plate.

-

Incubation: Incubate the plate at room temperature for 6 minutes.

-

Absorbance Measurement: Measure the absorbance at 734 nm.[10]

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.

Protocol 3.3.3: Anti-inflammatory Activity - Nitric Oxide (NO) Production in Macrophages

-

Cell Culture: Culture RAW 264.7 macrophage cells in appropriate media.

-

Cell Stimulation: Seed the cells in a 96-well plate and stimulate with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) in the presence or absence of various concentrations of this compound.

-

Incubation: Incubate for 24 hours.

-

NO Measurement: Determine the concentration of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

Quantification: Calculate the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects through the modulation of several key signaling pathways.

Anti-inflammatory Pathway

This compound has been shown to inhibit the inflammatory response by targeting the NF-κB signaling pathway.[11][12][13]

Caption: this compound inhibits the NF-κB signaling pathway.

General Experimental Workflow

The following diagram illustrates a typical workflow for the investigation of this compound from its natural source to the evaluation of its biological activity.

Caption: General workflow from plant material to bioactivity assessment.

Conclusion

This compound, derived from Baccharis dracunculifolia, is a promising natural compound with a diverse range of well-documented pharmacological activities. This technical guide provides a foundational resource for researchers and professionals, offering quantitative data, detailed experimental protocols, and insights into its mechanisms of action. The information compiled herein is intended to facilitate further research and development of this compound for potential therapeutic applications. Continued investigation into its bioavailability, safety profile, and clinical efficacy is warranted to fully realize its potential in medicine.

References

- 1. Antioxidative bioavailability of this compound in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Ethnomedicinal, phytochemical and pharmacological investigations of Baccharis dracunculifolia DC. (ASTERACEAE) [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 7. researchgate.net [researchgate.net]

- 8. setpublisher.com [setpublisher.com]

- 9. This compound, a Major Ingredient of Brazilian Propolis, Induces a Pungent Taste by Activating TRPA1 Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

Artepillin C mechanism of action in cancer cells

An In-Depth Technical Guide to the Mechanism of Action of Artepillin C in Cancer Cells

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (ARC), a prenylated phenolic compound and the primary bioactive component of Brazilian green propolis, has demonstrated significant anticancer properties across a range of preclinical models.[1] Its mechanism of action is multifaceted, involving the induction of apoptosis, cell cycle arrest, modulation of intracellular reactive oxygen species (ROS), and inhibition of angiogenesis and metastasis.[1] ARC's ability to interact with key regulatory proteins, such as p53, and modulate critical signaling pathways underscores its potential as a template for novel cancer therapeutics.[2][3] This document provides a comprehensive technical overview of the molecular mechanisms underpinning this compound's oncostatic effects, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Introduction to this compound

This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a natural compound abundant in the resinous bee product, Brazilian green propolis, derived from the plant Baccharis dracunculifolia.[1] Initially recognized for its antioxidant, anti-inflammatory, and antimicrobial activities, research has increasingly focused on its potent antineoplastic capabilities.[1][2] Studies have shown that ARC exhibits cytotoxic effects against various cancer cell lines, including those of the breast, prostate, colon, and cervix, often with selectivity for tumor cells over healthy cells.[1][4] Its lipophilic nature, conferred by two prenyl groups, is thought to facilitate interaction with cellular membranes and intracellular targets.[5][6]

Core Anticancer Mechanisms of Action

This compound exerts its anticancer effects through several interconnected mechanisms that disrupt cancer cell proliferation, survival, and spread.

Induction of Apoptosis

A primary mechanism of ARC's cytotoxicity is the induction of programmed cell death, or apoptosis. This process is engaged through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Intrinsic Pathway: ARC has been shown to increase total ROS levels within cancer cells, leading to oxidative stress.[7][4][8] This stress contributes to the disruption of the mitochondrial membrane potential (ΔΨm), a key event in the intrinsic apoptotic cascade.[4][9] The loss of mitochondrial integrity leads to the release of pro-apoptotic factors into the cytoplasm and subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell.[10][11]

-

Extrinsic Pathway: In some cancer models, such as TRAIL-resistant prostate cancer cells, this compound sensitizes cells to apoptosis by upregulating the expression of death receptors like TRAIL-R2 (DR5).[11] This enhanced signaling, combined with the activation of caspase-8, demonstrates ARC's ability to potentiate receptor-mediated cell death.[11]

Cell Cycle Arrest

ARC effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[12][13] This is achieved by modulating the expression and activity of key cell cycle regulatory proteins:

-

Upregulation of CDK Inhibitors: ARC treatment leads to an increase in the protein levels of cyclin-dependent kinase inhibitors (CDKIs) such as p21Cip1 and p27Kip1.[12][13]

-

Inhibition of Cyclin/CDK Complexes: These CDKIs bind to and inhibit the activity of cyclin D/CDK4 complexes.[12][13]

-

Prevention of Rb Phosphorylation: The inhibition of CDK4 prevents the hyper-phosphorylation of the retinoblastoma protein (pRb).[12] Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase, thereby arresting cell proliferation.[13]

Disruption of the Mortalin-p53 Complex

Bioinformatic and experimental analyses have revealed that this compound can dock into the complex formed by the chaperone protein mortalin and the tumor suppressor p53.[2][3] In many cancer cells, p53 is sequestered in the cytoplasm by mortalin, inactivating its tumor-suppressive functions. ARC disrupts this interaction, leading to the release of p53, its subsequent translocation to the nucleus, and the reactivation of its function to induce growth arrest.[2][3]

Inhibition of Angiogenesis and Metastasis

The progression of tumors is dependent on the formation of new blood vessels (angiogenesis) and the ability of cells to migrate and invade new tissues (metastasis). This compound has been shown to inhibit both processes.

-

Anti-Angiogenic Effects: ARC suppresses tumor-induced angiogenesis by inhibiting the in vitro tube formation of endothelial cells and inducing their apoptosis.[10] This is associated with the suppression of ERK1/2 phosphorylation and the upregulation of p38 phosphorylation.[10]

-

Anti-Metastatic Effects: In cervical and colon cancer cell lines, ARC has been shown to block cell motility and invasion, suggesting an ability to suppress tumor metastasis.[7][14]

Induction of Autophagy

In certain contexts, such as in glioblastoma and prostate cancer cells, this compound can trigger autophagy, a cellular process involving the degradation of dysfunctional cellular components.[5][15] This is characterized by the upregulation of autophagy markers like LC3-II.[15] While autophagy can sometimes be a survival mechanism, under ARC-induced stress, it appears to contribute to or precede cell death.[6][16]

Quantitative Data Summary

The cytotoxic and cytostatic effects of this compound have been quantified across numerous studies. The following tables summarize key findings.

Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Concentration | Effect | pH | Treatment Duration | Source(s) |

| HepG2 | Hepatocarcinoma | 50 µM | 15% proliferation inhibition | N/A | 24 h | [13] |

| HepG2 | Hepatocarcinoma | 100 µM | 24% proliferation inhibition | N/A | 24 h | [13] |

| LNCaP | Prostate Cancer | 50-100 µM (+ TRAIL) | 59.3% - 66.3% cytotoxicity | N/A | 24 h | [11] |

| Glioblastoma | Brain Cancer | 100 µM | >88% viability reduction | 6.0 | 24 h | [6][17] |

| Fibroblast (Healthy) | Connective Tissue | 100 µM | ~75% viability reduction | 6.0 | 24 h | [17] |

| MCF-7 & MDA-MB-231 | Breast Cancer | Not specified | Strong, dose-time-dependent cytotoxic effect | N/A | N/A | [4][8] |

N/A: Not Applicable or Not Specified in the source.

Table 2: Effects of this compound on Cell Cycle Distribution

| Cell Line | Cancer Type | Effect | Key Mediators | Source(s) |

| WiDr, HCT116 | Colon Cancer | G0/G1 Phase Arrest | Increased p21Cip1, Decreased pRb phosphorylation | [12][18] |

| HepG2 | Hepatocarcinoma | G0/G1 Phase Arrest | Increased p27Kip1, Decreased pRb phosphorylation | [13] |

| HCT116 | Colon Cancer | S Phase Arrest | Not specified | [14] |

Key Signaling Pathways and Visualizations

The mechanisms of this compound converge on several critical signaling pathways. The following diagrams, rendered in DOT language, illustrate these core processes.

This compound-Mediated Reactivation of p53

// Nodes ARC [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mortalin_p53 [label="Cytoplasmic\nMortalin-p53 Complex", fillcolor="#F1F3F4", fontcolor="#202124"]; Mortalin [label="Mortalin", fillcolor="#FBBC05", fontcolor="#202124"]; p53_cyto [label="Inactive p53\n(Cytoplasmic)", fillcolor="#FBBC05", fontcolor="#202124"]; p53_nuclear [label="Active p53\n(Nuclear)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Growth_Arrest [label="Growth Arrest /\nApoptosis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges ARC -> Mortalin_p53 [label=" Binds & Disrupts", color="#EA4335", fontcolor="#202124"]; Mortalin_p53 -> Mortalin [color="#5F6368"]; Mortalin_p53 -> p53_cyto [color="#5F6368"]; p53_cyto -> p53_nuclear [label=" Translocation", color="#34A853", fontcolor="#202124"]; p53_nuclear -> Growth_Arrest [label=" Activates\nTranscription", color="#34A853", fontcolor="#202124"]; } dot Caption: this compound disrupts the mortalin-p53 complex, releasing p53 for nuclear translocation.[2][3]

G0/G1 Cell Cycle Arrest Pathway

// Nodes ARC [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"]; p21_p27 [label="p21(Cip1) / p27(Kip1)\nExpression ↑", fillcolor="#FBBC05", fontcolor="#202124"]; CDK4 [label="Cyclin D / CDK4\nComplex", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pRb [label="pRb Phosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; E2F [label="E2F Release", fillcolor="#F1F3F4", fontcolor="#202124"]; G1_S [label="G1 → S Phase\nTransition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="G0/G1 Arrest", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges ARC -> p21_p27 [color="#EA4335", fontcolor="#202124"]; p21_p27 -> CDK4 [label=" Inhibits", arrowhead="tee", color="#EA4335", fontcolor="#202124"]; CDK4 -> pRb [label=" Promotes", color="#4285F4", fontcolor="#202124"]; pRb -> E2F [label=" Inhibits", arrowhead="tee", color="#5F6368", fontcolor="#202124"]; E2F -> G1_S [label=" Promotes", color="#34A853", fontcolor="#202124"]; G1_S -> Arrest [style=invis]; // for layout pRb -> Arrest [label=" Blocks Transition", color="#EA4335", style=dashed, fontcolor="#202124"];

// Invisible edges for ranking {rank=same; ARC; } {rank=same; p21_p27; CDK4;} {rank=same; pRb; E2F;} {rank=same; G1_S; Arrest;} } dot Caption: ARC-induced upregulation of p21/p27 inhibits CDK4, preventing pRb phosphorylation.[12][13]

Experimental Workflow for Assessing ARC Cytotoxicity

// Nodes start [label="Seed Cancer Cells\nin 96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate1 [label="Incubate for 24h\n(Adherence)", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Treat with varying\n[this compound]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubate2 [label="Incubate for\n24-72h", fillcolor="#F1F3F4", fontcolor="#202124"]; mtt [label="Add MTT Reagent\n(1-4h incubation)", fillcolor="#FBBC05", fontcolor="#202124"]; solubilize [label="Remove Media,\nAdd DMSO/Solubilizer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; read [label="Read Absorbance\n(e.g., 570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Calculate % Viability\nvs. Control", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges start -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> mtt; mtt -> solubilize; solubilize -> read; read -> analyze; } dot Caption: Standard workflow for an MTT-based cell viability assay to determine ARC cytotoxicity.

Experimental Methodologies

The following protocols provide a generalized framework for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere for 24 hours.[19]

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (dissolved in a suitable solvent like DMSO) and a vehicle control.[19]

-

Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.[19]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[20]

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[19]

-

Data Acquisition: Measure the absorbance of the solution using a microplate reader at an appropriate wavelength (e.g., 570 nm).

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[8][11]

-

Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.

-

Data Acquisition: Analyze the stained cells using a flow cytometer. Annexin V-FITC detects phosphatidylserine on the outer leaflet of the cell membrane (an early apoptotic marker), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).[8]

Cell Cycle Analysis

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

-

Cell Culture and Treatment: Treat cells with this compound for a specified duration.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping. Store at -20°C overnight or longer.

-

Staining: Rehydrate the cells by washing with PBS. Treat with RNase A to remove RNA and then stain the cellular DNA with Propidium Iodide (PI).

-

Data Acquisition: Analyze the DNA content of individual cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a promising natural compound with a robust and multimodal mechanism of anticancer action. Its ability to induce apoptosis and cell cycle arrest, reactivate p53, and inhibit metastasis through various signaling pathways makes it a compelling candidate for further drug development.[1][7][2] While its effects are well-documented in vitro, challenges such as low bioavailability may hinder its clinical application.[16] Future research should focus on developing novel delivery systems (e.g., nanoparticle formulations) to enhance its stability and in vivo efficacy, and on further exploring its synergistic potential when combined with conventional chemotherapeutic agents or immunotherapy.[11][16]

References

- 1. pubtexto.com [pubtexto.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. prezi.com [prezi.com]

- 4. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Study demonstrates antitumor action of substance present in Brazilian green propolis [agencia.fapesp.br]

- 6. mdpi.com [mdpi.com]

- 7. This compound Induces Selective Oxidative Stress and Inhibits Migration and Invasion in a Comprehensive Panel of Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - de Freitas Meirelles - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 9. researchgate.net [researchgate.net]

- 10. This compound Suppresses Angiogenesis by Inhibiting Tube-Formation and Inducing Apoptosis of Endothelial Cells [sciepub.com]

- 11. This compound (3,5-diprenyl-4-hydroxycinnamic acid) sensitizes LNCaP prostate cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound in Brazilian propolis induces G(0)/G(1) arrest via stimulation of Cip1/p21 expression in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sdiarticle4.com [sdiarticle4.com]

- 14. "Purification of this compound (ARC) with Anticancer Activities from Sup" by Lin-Hsiang Chuang, Wen-Chin Chen et al. [jmstt.ntou.edu.tw]

- 15. mdpi.com [mdpi.com]

- 16. scitechdaily.com [scitechdaily.com]

- 17. pH-Dependence Cytotoxicity Evaluation of this compound against Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]

- 20. mdpi.com [mdpi.com]

Artepillin C biological activities and therapeutic potential

An In-depth Technical Guide to the Biological Activities and Therapeutic Potential of Artepillin C

Introduction

This compound (3,5-diprenyl-4-hydroxycinnamic acid), a prenylated phenolic acid, is a major bioactive constituent of Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia[1][2][3][4]. Its unique chemical structure contributes to a wide array of pharmacological properties, positioning it as a compound of significant interest for therapeutic development[1][2][3]. This document provides a comprehensive overview of the biological activities of this compound, its therapeutic potential, the signaling pathways it modulates, and the experimental methodologies used to elucidate these effects.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals and preventing oxidative damage[1][5]. This activity is fundamental to many of its other biological effects, including its anti-inflammatory and neuroprotective actions[1][6][7]. The antioxidant capacity is attributed to its phenolic hydroxyl groups, which can donate hydrogen to intercept free radical chain reactions[1]. The 3-prenyl chain of the cinnamic acid structure is considered crucial for this activity[1]. In HepG2 cells, this compound has been shown to prevent oxidative damage and suppress lipid peroxidation[5].

Quantitative Data: Antioxidant Activity

| Assay Type | Metric | Result | Cell/System | Reference |

| DPPH Radical Scavenging | ED₅₀ | 24.6 µM | Cell-free | [1] |

| ABTS Radical Scavenging | ED₅₀ | 19.5 µM | Cell-free | [1] |

| Lipid Peroxidation (TBARS) | % Inhibition | 16% at 20 µM | HepG2 cells | [5] |

| 8-hydroxy-2'-deoxyguanosine | % Inhibition | 36% at 20 µM | HepG2 cells | [5] |

| Lipid Peroxidation (RBCs) | % Inhibition | 17% at 100 µg/mL; 82% at 500 µg/mL | Red Blood Cells | [8] |

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.[1][9][10] It effectively inhibits the production of nitric oxide (NO), reactive oxygen species (ROS), and reactive nitrogen species (RNS) in activated macrophages[1][9]. Furthermore, it suppresses the secretion of a wide range of pro-inflammatory cytokines and chemokines[1]. A primary mechanism for these effects is the inhibition of the NF-κB signaling pathway[1][9][10].

Signaling Pathway: NF-κB Inhibition

This compound has been demonstrated to block the activation of NF-κB in various cell types, including RAW264.7 and HEK293 cells.[1][9] This inhibition prevents the transcription of numerous genes involved in the inflammatory response, such as those for pro-inflammatory cytokines and inducible nitric oxide synthase (iNOS).

Quantitative Data: Anti-inflammatory Activity

| Model/Assay | Metric | Result | Reference |

| RAW 264.7 cells (NO production) | IC₅₀ | 8.5 µM | [9] |

| HEK 293 cells (NF-κB activity) | IC₅₀ | 26 µg/mL | [9] |

| Peritonitis (Neutrophil count) | IC₅₀ | 0.9 mg/kg | [9] |

| Peritonitis (PGE₂ levels) | ID₅₀ | 8.5 mg/kg | [9] |

| Carrageenan-induced paw edema | Max Inhibition | 38% at 10 mg/kg | [9] |

Anticancer Activity

This compound demonstrates significant antitumoral potential against a variety of cancer cell lines, including breast, cervical, colon, and prostate cancer, as well as melanoma.[11][12][13][14][15] Its mechanisms of action are multifaceted and include inducing apoptosis, causing cell cycle arrest, increasing intracellular ROS, reducing mitochondrial membrane potential, and inhibiting cell migration and invasion.[3][11][12] Notably, it has shown selective cytotoxicity towards tumor cells while having less effect on non-cancerous cells.[12]

Signaling Pathway: Induction of Apoptosis in Cancer Cells

In cancer cells, this compound can trigger apoptosis through the intrinsic pathway. This is often initiated by an increase in oxidative stress (ROS production), which leads to a decrease in the mitochondrial membrane potential. This disruption can lead to the release of pro-apoptotic factors and subsequent cell death.[11][12] Another identified mechanism is the disruption of the mortalin-p53 protein complex, which reactivates the tumor-suppressing function of p53, leading to growth arrest and apoptosis.[16][17]

Quantitative Data: Anticancer Activity

| Cell Line | Assay | Metric | Result | Reference |

| MCF-7 (Breast Cancer) | MTT | Cytotoxicity | Dose-time-dependent | [11] |

| MDA-MB-231 (Breast Cancer) | MTT | Cytotoxicity | Dose-time-dependent | [11] |

| HeLa, SiHa, CaSki (Cervical Cancer) | Viability | Selective effect | Kills cancer cells, not HaCaT | [12] |

| Human Colon Cancer Cells | Cell Cycle | Arrest | G0/G1 arrest | [13] |

Neuroprotective and Neurotrophic Effects

This compound exhibits neurotrophic-like activity, promoting neurite outgrowth in neuronal cell models like PC12 cells.[6][18][19] This effect is mediated through the activation of key signaling pathways involved in neuronal survival and differentiation, such as the ERK and p38 MAPK pathways.[18] It has also been shown to activate NGF-signaling pathways, including the trkA receptor, PI3K/Akt, and MAPK/ERK pathways.[19][20] These properties suggest its potential for treating neurodegenerative diseases.[6]

Signaling Pathway: Neurite Outgrowth

In PC12m3 cells, where NGF-induced neurite outgrowth is impaired, this compound can induce this process. The mechanism involves the activation of p38 MAPK, which occurs downstream of the ERK signaling pathway.[18] This indicates a crosstalk between these two major kinase cascades in mediating the neurotrophic effects of this compound.

Quantitative Data: Neurotrophic Activity

| Cell Line | Treatment | Metric | Result | Reference |

| PC12m3 | 20 µM this compound | Neurite Outgrowth | ~7-fold greater than NGF alone | [18] |

Other Biological Activities

-

Immunomodulatory: this compound can modulate immune responses. In a model of allergic airway inflammation, it reduced pulmonary inflammation and eosinophil influx by inducing monocytic myeloid-derived suppressor cells (M-MDSC).[21]

-

Antimicrobial: It possesses activity against various microbes, including methicillin-resistant Staphylococcus aureus (MRSA) and the anaerobic bacterium Porphyromonas gingivalis.[10][22][23]

-

Metabolic Regulation: this compound has shown potential in managing metabolic syndrome. It acts as a PPARγ ligand, enhancing adipocyte differentiation and glucose uptake in 3T3-L1 cells.[13][24] It can also regulate hepatic glucose and lipid metabolism by modulating the CREB/CRTC2-BMAL1 signaling pathway.[25]

Quantitative Data: Antimicrobial and Metabolic Activity

| Activity | Organism/Cell Line | Metric | Result | Reference |

| Antimicrobial | S. aureus | MIC₉₀ (Propolis Extract) | 246.3 µg/mL | [22][23] |

| Metabolic | 3T3-L1 cells | Adipocyte Differentiation | Stimulated at 10 µM | [24] |

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

Cell Viability and Cytotoxicity Assays

-

MTT Assay:

-

Cell Seeding: Seed cells (e.g., RAW264.7, MCF-7) at a density of 1 x 10⁶ cells/mL in a 96-well plate.[1]

-

Treatment: After allowing cells to adhere (e.g., 4 hours), add this compound at desired concentrations (e.g., 25–100 µM).[1]

-

Incubation: Incubate for a specified period (e.g., 24 hours).[1]

-

MTT Addition: Remove the medium and add 20 µL of MTT solution (5 mg/mL).[1]

-

Formazan Solubilization: After an incubation period (e.g., 4 hours), add a solubilizing agent (e.g., isopropanol with HCl).

-

Measurement: Read absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

-

LDH Assay:

-

Cell Culture and Treatment: Treat cells as described for the MTT assay.[1]

-

Supernatant Collection: Collect culture supernatants at the end of the incubation period.

-

LDH Measurement: Use a commercial LDH activity assay kit (e.g., from Roche Diagnostics).[1] The assay measures the activity of lactate dehydrogenase, a cytosolic enzyme released upon cell membrane damage, by a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[1]

-

Calculation: Calculate cytotoxicity as a percentage of cell death relative to a control (total lysis).

-

Antioxidant Capacity Assays

-

DPPH• and ABTS•+ Radical Scavenging Assays:

-

Reaction Mixture: Prepare a reaction mixture containing the stable radical (DPPH• or ABTS•+).

-

Treatment: Add various concentrations of this compound to the mixture.

-

Incubation: Allow the reaction to proceed in the dark for a set time.

-

Measurement: Measure the decrease in absorbance at a specific wavelength. The reduction in absorbance indicates the scavenging of the radical by this compound.

-

Calculation: Calculate the concentration required for 50% scavenging (ED₅₀).[1]

-

NF-κB Activity Assay

-

ELISA-based TransAM NF-κB Kit:

-

Cell Seeding and Treatment: Seed cells (e.g., RAW264.7 at 1 x 10⁶ cells/mL) and incubate with this compound (e.g., 50–100 µM) with or without a stimulant (e.g., LPS + IFN-γ) for a specified time (e.g., 4 hours).[1]

-

Nuclear Extraction: Prepare nuclear extracts using a commercial kit (e.g., from Active Motif Europe).[1]

-

ELISA: Perform the ELISA according to the manufacturer's protocol. This assay typically involves an oligonucleotide containing the NF-κB consensus site immobilized on a 96-well plate. The active p65 subunit of NF-κB from the nuclear extract binds to this oligonucleotide.

-

Detection: Use a primary antibody specific for the p65 subunit, followed by a secondary HRP-conjugated antibody and a colorimetric substrate.

-

Measurement: Read the absorbance to quantify the amount of bound NF-κB p65.[1]

-

Experimental Workflow Diagram

Conclusion

This compound is a highly versatile and potent bioactive compound with a broad spectrum of pharmacological activities. Its therapeutic potential spans oncology, neuroprotection, inflammatory diseases, and metabolic disorders. The well-defined mechanisms of action, particularly the modulation of critical signaling pathways like NF-κB and MAPK/ERK, make it a compelling candidate for further preclinical and clinical investigation. The data summarized herein provide a strong foundation for researchers and drug development professionals to explore the full therapeutic utility of this remarkable natural product.

References

- 1. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound as an outstanding phenolic compound of Brazilian green propolis for disease treatment: A review on pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidative bioavailability of this compound in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Neuroprotective Effects of Brazilian Green Propolis on Neurodegenerative Damage in Human Neuronal SH-SY5Y Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. Exploring the Integration of this compound, a Bioactive Constituent of Propolis, in Dental Materials: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Antitumoral Potential of this compound, a Compound Derived from Brazilian Propolis, against Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Induces Selective Oxidative Stress and Inhibits Migration and Invasion in a Comprehensive Panel of Human Cervical Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. propolisscience.org [propolisscience.org]

- 14. pubtexto.com [pubtexto.com]

- 15. Apoptosis and suppression of tumor growth by this compound extracted from Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. prezi.com [prezi.com]

- 17. mdpi.com [mdpi.com]

- 18. This compound derived from propolis induces neurite outgrowth in PC12m3 cells via ERK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Brazilian Green Propolis' this compound and Its Acetylated Derivative Activate the NGF-Signaling Pathways and Induce Neurite Outgrowth in NGF-Deprived PC12 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound Reduces Allergic Airway Inflammation by Induction of Monocytic Myeloid-Derived Suppressor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. This compound and phenolic compounds responsible for antimicrobial and antioxidant activity of green propolis and Baccharis dracunculifolia DC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. This compound Time−Dependently Alleviates Metabolic Syndrome in Obese Mice by Regulating CREB/CRTC2−BMAL1 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Anti-inflammatory Mechanism of Artepillin C

Audience: Researchers, scientists, and drug development professionals.

Artepillin C (3,5-diprenyl-4-hydroxycinnamic acid), a principal bioactive phenolic compound found in Brazilian green propolis, has garnered significant scientific interest for its wide array of pharmacological activities.[1] Extensive research has elucidated its potent anti-inflammatory, antioxidant, and immunomodulatory properties.[1][2][3] This technical guide provides a comprehensive overview of the core molecular mechanisms through which this compound exerts its anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Anti-inflammatory Mechanisms

This compound mitigates inflammation through a multi-pronged approach, targeting key signaling pathways and mediators involved in the inflammatory cascade.

1.1. Inhibition of the NF-κB Signaling Pathway

A central mechanism of this compound's anti-inflammatory action is the potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing the NF-κB p50/p65 heterodimer to translocate to the nucleus and initiate gene transcription.[4] this compound has been shown to markedly block this activation and nuclear translocation of the p65 subunit of NF-κB in a dose-dependent manner in macrophage and human embryonic kidney cell lines.[4] This inhibition leads to a significant downstream suppression of various pro-inflammatory mediators.[4][5]

1.2. Suppression of Pro-inflammatory Mediators

This compound effectively reduces the production of key inflammatory molecules:

-

Nitric Oxide (NO): By inhibiting NF-κB, this compound suppresses the expression of iNOS, the enzyme responsible for producing large amounts of NO during inflammation. Studies on RAW 264.7 macrophages show a potent, dose-dependent decrease in NO production.[5][6]

-

Prostaglandin E2 (PGE2): this compound inhibits the production of PGE2, a key mediator of fever, pain, and swelling, likely through the suppression of COX-2 expression.[5][7] In carrageenan-induced peritonitis models, this compound significantly decreased PGE2 levels in the peritoneal exudate.[6]

-

Reactive Oxygen and Nitrogen Species (ROS/RNS): As a potent antioxidant, this compound directly scavenges free radicals and significantly inhibits the generation of ROS and RNS by activated macrophages.[4][8] This action helps to mitigate the oxidative stress that perpetuates the inflammatory cycle.

1.3. Downregulation of Cytokines and Chemokines

This compound significantly downregulates the release of a wide spectrum of pro-inflammatory cytokines and chemokines from activated macrophages.[4][9] Suppressed molecules include:

-

Cytokines: IL-1β, IL-3, IL-4, IL-5, IL-9, IL-12p40, IL-13, IL-17, and TNF-α.[4]

-

Chemokines: MCP-1, MIP-1α, MIP-1β, RANTES, and KC.[4] This broad-spectrum inhibition disrupts the signaling network that recruits and activates immune cells at the site of inflammation.

1.4. Activation of PPARγ

This compound has been identified as a ligand for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[10] PPARγ is a nuclear receptor with well-documented anti-inflammatory properties. Its activation can antagonize the activity of transcription factors like NF-κB, leading to reduced expression of inflammatory genes. By directly binding to and activating PPARγ, this compound initiates a separate anti-inflammatory cascade, contributing to its overall efficacy.[10]

1.5. Induction of Myeloid-Derived Suppressor Cells (MDSCs)

A novel mechanism identified for this compound involves the induction of monocytic Myeloid-Derived Suppressor Cells (M-MDSCs).[11][12] MDSCs are immature myeloid cells with potent immunosuppressive functions.[13] In models of allergic airway inflammation, treatment with this compound led to an increased frequency of M-MDSCs in the lungs, which was directly linked to the reduction of pulmonary inflammation, eosinophil influx, and IL-5 secretion.[11][12] This suggests this compound can modulate the immune response by promoting the differentiation of regulatory cell populations.

1.6. Inhibition of the Inflammasome

This compound has been shown to regulate inflammasomes, which are cytosolic multiprotein complexes that, upon activation, trigger the maturation of pro-inflammatory cytokines IL-1β and IL-18 via caspase-1 activation.[14][15] By inhibiting the inflammasome, this compound effectively reduces the secretion of mature IL-1β, a potent pyrogenic cytokine, further dampening the inflammatory response.[14]

Data Presentation: Quantitative Effects of this compound

The anti-inflammatory efficacy of this compound has been quantified in numerous in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Target/Assay | Cell Line | IC50 / Inhibition Value | Reference(s) |

| NF-κB Activity | HEK 293 | IC50: 26 µg/mL (22-30 µg/mL) | [5][6] |

| Nitric Oxide (NO) Production | RAW 264.7 | IC50: 8.5 µM (7.8-9.2 µM) | [5][6] |

| NF-κB Activation | RAW 264.7 | Marked, dose-dependent blockade (50-100 µM) | [4] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Model/Target | Animal Model | Dosage | Effect | Reference(s) |

| Carrageenan-induced Paw Edema | Mice | 1 or 10 mg/kg | Max. inhibition of 38% after 360 min | [5][6] |

| Carrageenan-induced Peritonitis | Mice | IC50: 0.9 mg/kg (0.5-1.4 mg/kg) | Reduction in neutrophil count | [5][6] |

| Prostaglandin E2 (PGE2) Production | Mice | 1 mg/kg | 29 ± 3% decrease | [5][6] |

| 10 mg/kg | 58 ± 5% decrease | [5][6] | ||

| ID50: 8.5 mg/kg (8.0-8.7 mg/kg) | [6] |

Table 3: Effect of this compound on Cytokine & Chemokine Secretion in LPS + IFN-γ-stimulated RAW 264.7 Macrophages

| Cytokine/Chemokine | Effect |

| Significantly Decreased | IL-1β, IL-3, IL-4, IL-5, IL-9, IL-12p40, IL-13, IL-17, TNF-α, G-CSF, GM-CSF, MCP-1, MIP-1α, MIP-1β, RANTES, KC |

| Not Affected | IL-1α, IL-6, IL-10 |

| Increased | IFN-γ |

| Source:[4] |

Detailed Experimental Protocols

The following are methodologies for key experiments used to characterize the anti-inflammatory properties of this compound.

3.1. Protocol: In Vitro Macrophage Stimulation and Cytokine Analysis

-

Cell Culture: RAW 264.7 murine macrophages are seeded at a density of 1 × 10⁶ cells/mL in 96-well plates and allowed to adhere for 4 hours.

-

Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.5–100 µM) for a specified time (e.g., 1 hour).

-

Stimulation: Inflammation is induced by adding a combination of lipopolysaccharide (LPS, e.g., 100 ng/mL) and Interferon-gamma (IFN-γ, e.g., 10 U/mL) to the wells.

-

Incubation: The plates are incubated for 24 hours to allow for cytokine production.

-

Supernatant Collection: After incubation, the plates are centrifuged, and the culture supernatants are collected.

-

Cytokine Measurement: The concentrations of various cytokines and chemokines in the supernatants are measured using a multiplex bead array system (e.g., based on xMAP technology), which allows for the simultaneous quantification of multiple analytes.[4]

3.2. Protocol: Nitric Oxide (NO) Production Assay (Griess Reaction)

-

Cell Culture and Treatment: RAW 264.7 cells are cultured, treated with this compound, and stimulated with LPS as described above (Protocol 3.1).

-

Supernatant Collection: After 24 hours of incubation, 100 µL of the cell culture supernatant is collected from each well.

-

Griess Reaction: 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added to the supernatant.[16][17]

-

Incubation: The mixture is incubated for 10 minutes at room temperature, protected from light.

-

Measurement: The absorbance is measured at 540-550 nm using a microplate reader.[17][18]

-

Quantification: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

3.3. Protocol: NF-κB (p65) Activity Assay (ELISA-based)

-

Cell Culture and Treatment: Cells (e.g., RAW 264.7) are seeded in Petri dishes, treated with this compound (e.g., 50-100 µM) and/or stimulated with LPS + IFN-γ for a shorter duration (e.g., 4 hours) optimal for detecting transcription factor activation.[4]

-

Nuclear Extraction: Nuclear proteins are isolated from the cells using a commercial nuclear extraction kit.

-

ELISA Assay: The assay is performed using a kit such as the TransAM NF-κB kit.[4][19]

-

Nuclear extracts are added to a 96-well plate pre-coated with an oligonucleotide containing the NF-κB consensus binding site (5'-GGGACTTTCC-3').[4][20]

-

The active p65 subunit in the nuclear extract binds to this oligonucleotide.

-

A primary antibody specific to the DNA-binding epitope of p65 is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.[19][20]

-

-

Detection: A developing solution is added, and the colorimetric signal is measured at 450 nm. The intensity of the signal is proportional to the amount of activated NF-κB p65.[19]

3.4. Protocol: Carrageenan-Induced Paw Edema in Mice

-

Animal Grouping: Male Swiss mice are randomly divided into control and treatment groups.[6]

-

Compound Administration: The treatment groups receive intraperitoneal (i.p.) injections of this compound at various doses (e.g., 1 or 10 mg/kg). The control group receives the vehicle.[6]

-

Induction of Inflammation: After 30-60 minutes, inflammation is induced by injecting 0.05-0.1 mL of a 1% carrageenan solution into the sub-plantar surface of the right hind paw of each mouse.[21][22][23]

-

Edema Measurement: The volume or thickness of the paw is measured using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals afterward (e.g., every hour for up to 6 hours).[21][24]

-

Calculation: The degree of edema is calculated as the difference in paw volume/thickness before and after carrageenan injection. The percentage of inhibition is determined by comparing the edema in the treated groups to the vehicle control group.[22]

Conclusion

The anti-inflammatory mechanism of this compound is robust and multifaceted, involving the suppression of the master inflammatory regulator NF-κB, the downregulation of a wide range of pro-inflammatory cytokines, chemokines, and mediators like NO and PGE2, and the direct scavenging of reactive oxygen species.[4][5][6][7] Furthermore, its ability to activate the anti-inflammatory PPARγ nuclear receptor and induce the differentiation of immunosuppressive M-MDSCs highlights its sophisticated immunomodulatory capabilities.[10][11] The compelling quantitative data from both in vitro and in vivo models underscore the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics. Further research and clinical trials are warranted to translate these preclinical findings into effective treatments for a variety of inflammatory diseases.[1]

References

- 1. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring the Integration of this compound, a Bioactive Constituent of Propolis, in Dental Materials: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of a bioavailable compound, this compound, in Brazilian propolis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scielo.br [scielo.br]

- 8. Role of the antioxidant properties in the gastroprotective and gastric healing activity promoted by Brazilian green propolis and the healing efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of Inflammatory Response by this compound in Activated RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound, as a PPARγ ligand, enhances adipocyte differentiation and glucose uptake in 3T3-L1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound Reduces Allergic Airway Inflammation by Induction of Monocytic Myeloid-Derived Suppressor Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Pharmacological modulation of myeloid-derived suppressor cells to dampen inflammation [frontiersin.org]

- 14. The Inhibition of Inflammasome by Brazilian Propolis (EPP-AF) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. resources.rndsystems.com [resources.rndsystems.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. pubcompare.ai [pubcompare.ai]

- 20. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubcompare.ai [pubcompare.ai]

- 22. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 23. inotiv.com [inotiv.com]

- 24. 4.7. Carrageenan-Induced Paw Edema Test [bio-protocol.org]

Artepillin C as a Selective p21-Activated Kinase 1 (PAK1) Signaling Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

p21-Activated Kinase 1 (PAK1) has emerged as a critical node in numerous signaling pathways implicated in oncogenesis, inflammation, and other proliferative disorders. Its role in driving cell proliferation, survival, motility, and angiogenesis makes it a compelling target for therapeutic intervention. Artepillin C (ARC), a prenylated phenolic acid and a major bioactive component of Brazilian green propolis, has been identified as a potent and selective inhibitor of PAK1 signaling. This technical guide provides a comprehensive overview of the mechanism of this compound, its effects on the PAK1 signaling cascade, a summary of key quantitative data, and detailed experimental protocols for researchers investigating this promising natural compound.

Introduction to p21-Activated Kinase 1 (PAK1)

The p21-activated kinases (PAKs) are a family of six serine/threonine kinases that function as key effectors for the Rho family of small GTPases, primarily Rac1 and Cdc42.[1][2] The family is divided into two groups, with PAK1, PAK2, and PAK3 comprising Group I. PAK1, in particular, is a central signaling molecule that links extracellular signals to intracellular responses, including cytoskeletal dynamics, gene expression, and cell cycle progression.[2][3]

Hyperactivation or overexpression of PAK1 is frequently observed in a wide range of human cancers, including breast, lung, colon, and ovarian cancers, and is often associated with poor prognosis and drug resistance.[3][4][5] Its activation promotes several cancer hallmarks by modulating key oncogenic pathways such as the Raf-MAPK, PI3K-AKT, and NF-κB signaling cascades.[6][7] This central role in tumor progression has positioned PAK1 as a high-value target for the development of novel anticancer agents.[2][5]

This compound: A Bioactive Compound from Brazilian Green Propolis

This compound (3,5-diprenyl-4-hydroxycinnamic acid) is a prominent phenolic compound found in high concentrations in Brazilian green propolis, a resinous substance produced by honeybees from the plant Baccharis dracunculifolia.[8][9][10] ARC is credited with many of the therapeutic properties of this propolis type, including anti-inflammatory, antioxidant, immunomodulatory, and potent antitumor activities.[9][10][11] A key aspect of its anticancer effect is its ability to selectively inhibit the oncogenic PAK1 signaling pathway.[11][12]

Mechanism of Action: Selective Inhibition of the PAK1 Signaling Pathway

This compound has been demonstrated to selectively block PAK1-dependent signaling pathways.[11][12] This inhibition is crucial for its antitumor effects, particularly in cancers that are reliant on PAK1 for their growth and survival, such as those associated with neurofibromatosis (NF).[12][13] A significant finding is that this compound's inhibitory action is selective for the PAK1 pathway, and it does not appear to affect other critical survival kinases like AKT.[11][12]

The downstream consequences of PAK1 inhibition by this compound include:

-

Suppression of Proliferative Signaling: PAK1 can directly phosphorylate and activate components of the MAPK pathway, such as Raf-1 and MEK1.[14] By inhibiting PAK1, this compound attenuates this pro-proliferative signaling cascade.

-

Induction of Apoptosis: Activated PAK1 can promote cell survival by phosphorylating pro-apoptotic proteins like BAD or by activating the Raf1/BCL2 complex.[1][15] Inhibition by this compound can reverse these anti-apoptotic signals.

-

Modulation of Inflammatory Responses: PAK1 can facilitate the nuclear activation of NF-κB, a master regulator of inflammation.[6][16] this compound has been shown to decrease NF-κB activity, which may be mediated through its inhibition of PAK1.[16][17]

Below is a diagram illustrating the central role of PAK1 in oncogenic signaling and the point of inhibition by this compound.

Caption: PAK1 signaling pathway and inhibition by this compound.

Data Presentation: Quantitative Efficacy

The inhibitory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize the key data available from published studies.

Table 1: In Vitro Efficacy of this compound and its Derivatives

| Compound | Cell Line | Assay Type | IC50 Value | Reference |

|---|---|---|---|---|

| This compound | S-462 (NF1-deficient MPNST) | Cell Growth | 25 µM | [11] |

| This compound | HEI-193 (NF2-deficient Schwannoma) | Cell Growth | 210 µM | [11] |

| This compound | A549 (Human Lung Carcinoma) | Cell Growth | ~25 µM | [18] |

| 15A (ARC Ester) | A549 (Human Lung Carcinoma) | Cell Growth | ~250 nM | [19] |

| 15A (ARC Ester) | In-cell Assay | PAK1 Inhibition | ~5 µM |[20] |

MPNST: Malignant Peripheral Nerve Sheath Tumor

Table 2: In Vivo Efficacy of this compound

| Model | Treatment | Dosage | Outcome | Reference |

|---|---|---|---|---|

| Mouse Xenograft (Human NF tumor) | This compound | 50 mg/kg | Almost complete suppression of tumor growth | [11] |

| Mouse Xenograft (Human NF tumor) | Green Propolis Extract | 500 mg/kg | Almost complete suppression of tumor growth |[11] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound as a PAK1 inhibitor.

Cell Viability and Cytotoxicity Assay

This protocol is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.

-

Cell Seeding: Plate cells (e.g., A549, S-462) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for attachment.

-

Treatment: Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in cell culture medium. The final solvent concentration should be non-toxic (e.g., <0.1% DMSO). Remove the old medium from the cells and add 100 µL of the medium containing various concentrations of this compound. Include solvent-only controls.

-

Incubation: Incubate the treated cells for a specified period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO₂.

-

Quantification (Trypan Blue Method):

-

Harvest cells by trypsinization and resuspend in a known volume of medium.

-

Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue stain.

-

Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.

-

Calculate the percentage of viable cells relative to the solvent control.

-

-

Data Analysis: Plot cell viability against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.

Caption: Workflow for a typical cell viability experiment.

Western Blot Analysis of PAK1 Pathway Activation

This protocol is used to assess the phosphorylation status of PAK1 and its downstream effectors, providing a direct measure of pathway inhibition by this compound.

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 10, 25, 50 µM) for a predetermined time (e.g., 2, 6, 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

-

SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for phospho-PAK1 (Thr423), total PAK1, phospho-MEK1, total MEK1, phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin).

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels to determine the extent of inhibition.

Caption: Workflow for Western Blot analysis.

In Vivo Tumor Xenograft Study

This protocol describes a mouse model to evaluate the in vivo antitumor efficacy of this compound. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

-

Cell Preparation: Harvest cancer cells (e.g., human neurofibroma cells) from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 10-20 million cells/mL.

-

Tumor Implantation: Subcutaneously inject 100-200 µL of the cell suspension into the flank of 6-8 week old immunocompromised mice (e.g., nude mice).

-

Tumor Growth and Grouping: Allow tumors to grow until they reach a palpable size (e.g., 100 mm³). Randomly assign mice into treatment and control groups (n=5-10 mice per group).

-

Treatment Administration:

-

Vehicle Control Group: Administer the vehicle (e.g., corn oil, PBS with 0.5% carboxymethylcellulose) via the chosen route (e.g., oral gavage, intraperitoneal injection).

-

This compound Group: Administer this compound, dissolved or suspended in the vehicle, at a specified dose (e.g., 50 mg/kg) and schedule (e.g., daily).

-

-

Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length × Width²)/2. Monitor animal body weight and overall health.

-

Endpoint: Continue the experiment for a set period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice, excise the tumors, and measure their final weight and volume.

-

Analysis: Compare the average tumor growth, final tumor weight, and volume between the control and treated groups. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine significance.

Conclusion and Future Directions

The available evidence strongly supports the role of this compound as a selective and effective inhibitor of the oncogenic PAK1 signaling pathway. Its ability to suppress the growth of PAK1-dependent tumors in both in vitro and in vivo models highlights its significant therapeutic potential.[11][12] Furthermore, the natural origin of this compound from Brazilian green propolis suggests a favorable profile for further development.

Future research should focus on several key areas:

-

Mechanism Elucidation: Determining the precise molecular interaction between this compound and PAK1 (e.g., allosteric vs. ATP-competitive inhibition) will be critical for rational drug design.

-

Pharmacokinetic Studies: Comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is needed to optimize dosing and delivery.

-

Derivative Synthesis: The successful enhancement of anti-PAK1 and anticancer activity through triazolyl esterization demonstrates the potential for medicinal chemistry to improve the potency and drug-like properties of this compound.[19][20]

-

Clinical Investigation: Given the strong preclinical data, progression towards clinical trials in patients with PAK1-driven malignancies, such as neurofibromatosis and certain solid tumors, is a logical and promising next step.

References

- 1. pnas.org [pnas.org]

- 2. PAK1 AS A THERAPEUTIC TARGET - PMC [pmc.ncbi.nlm.nih.gov]

- 3. P21-Activated Kinase 1: Emerging biological functions and potential therapeutic targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAK1 | Cancer Genetics Web [cancerindex.org]

- 5. PAK1 Signaling in Cancer: Multifaceted Roles and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PAK signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifestreamgroup.us [lifestreamgroup.us]

- 9. This compound as an outstanding phenolic compound of Brazilian green propolis for disease treatment: A review on pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound: A comprehensive review of its chemistry, bioavailability, and pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound (ARC) in Brazilian green propolis selectively blocks oncogenic PAK1 signaling and suppresses the growth of NF tumors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cdn.greenmedinfo.com [cdn.greenmedinfo.com]

- 14. Group I p21-Activated Kinases (PAKs) Promote Tumor Cell Proliferation and Survival through the AKT1 and Raf–MAPK Pathways | Molecular Cancer Research | American Association for Cancer Research [aacrjournals.org]

- 15. PAK1 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. Perspectives on the Role of P21-Activated Kinase 1 (PAK1) in the Intestinal Anti-inflammatory and Antitumor Potential of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. This compound and Other Herbal PAK1-blockers: Effects on Hair Cell Proliferation and Related PAK1-dependent Biological Function in Cell Culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. 1,2,3-Triazolyl esterization of PAK1-blocking propolis ingredients, this compound (ARC) and caffeic acid (CA), for boosting their anti-cancer/anti-PAK1 activities along with cell-permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

Bioavailability and Pharmacokinetics of Artepillin C: An In-depth Technical Guide

for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the bioavailability and pharmacokinetics of Artepillin C, a prominent prenylated phenylpropanoid found in Brazilian green propolis. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Introduction

This compound (3,5-di-prenyl-4-hydroxycinnamic acid) is a major bioactive constituent of Brazilian green propolis, derived from the plant Baccharis dracunculifolia. It has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer properties. A thorough understanding of its bioavailability and pharmacokinetic profile is crucial for the development of this compound as a potential therapeutic agent. This guide summarizes the available quantitative data, details the experimental methodologies used in key studies, and visualizes relevant biological pathways and workflows.

Bioavailability and Pharmacokinetics

The bioavailability of this compound has been investigated in animal models, with limited but insightful data available from human studies. Generally, the oral bioavailability of this compound appears to be low, with rapid metabolism and elimination.

Pharmacokinetic studies in rodents have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats following Oral Administration

| Parameter | Value | Species/Model | Dosage | Analytical Method | Reference |

| Cmax (Portal Vein) | 19.7 µmol/L | Wistar Rats | 100 µmol/kg | HPLC-ECD | [1] |

| Tmax (Portal Vein) | 5-10 min | Wistar Rats | 100 µmol/kg | HPLC-ECD | [1] |

| AUC (Portal Vein) | 182.6 µmol·min·L⁻¹ | Wistar Rats | 100 µmol/kg | HPLC-ECD | [1] |

| AUC Ratio (Artery/Portal) | 0.04 | Wistar Rats | 100 µmol/kg | HPLC-ECD | [1] |

Table 2: Pharmacokinetic Parameters of this compound in Mice following Oral Administration

| Parameter | Value | Species/Model | Dosage | Analytical Method | Reference |

| Cmax (Plasma) | 22 µg/mL | Swiss Mice | 10 mg/kg | GC-MS | [2] |

| Tmax (Plasma) | 1 h | Swiss Mice | 10 mg/kg | GC-MS | [2] |

To date, comprehensive pharmacokinetic studies of pure this compound in humans are limited. However, a study on the oral administration of a Brazilian green propolis extract provided valuable information on the fate of this compound in the human body.

Table 3: Pharmacokinetic Parameters of this compound in Humans following Oral Administration of Brazilian Green Propolis Extract

| Parameter | Value | Study Population | Dosage | Analytical Method | Reference |

| Cmax (Total this compound) | 1255 ± 517 nM | Healthy Volunteers | 360 mg BGP extract | LC/MS/MS |

Note: This study measured total this compound after enzymatic hydrolysis, indicating that a significant portion is present as conjugates. Specific values for Tmax, half-life, clearance, and volume of distribution were not reported.

In vitro and in vivo studies have begun to elucidate the metabolic pathways of this compound.

-

In Vitro Metabolism: Studies using rat and human liver microsomes have shown that this compound is metabolized into hydroxylated forms, identified as capillartemisin A and B[3]. In human liver microsomes, the primary cytochrome P450 isoforms responsible for this metabolism are CYP2E1 and CYP2C9[3][4].

-

In Vivo Metabolism: In rats, this compound is metabolized to hydroxylated metabolites and glucuronides[3]. Human studies following the ingestion of Brazilian green propolis confirm that this compound is extensively metabolized, with the majority (approximately 89.3%) circulating in the plasma as phenolic glucuronide conjugates.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, offering a reference for researchers looking to replicate or build upon these findings.

-

Objective: To evaluate the absorption and bioavailability of this compound after oral administration in rats[1].

-

Subjects: Male Wistar rats.

-

Administration: Oral gavage of this compound (100 µmol/kg body weight).

-